2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine
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Overview
Description
2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines. These compounds are characterized by a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure. The presence of the chloro group and the dimethylphenyl groups imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine typically involves the reaction of 2,6-dimethylphenylamine with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazaphospholidine ring. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Coordination Reactions: The compound can act as a ligand, coordinating with transition metals to form metal complexes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination Reactions: Transition metal salts like palladium chloride or platinum chloride in solvents like dichloromethane or acetonitrile.
Major Products Formed:
Substitution Reactions: New diazaphospholidine derivatives with different substituents.
Oxidation Reactions: Phosphine oxides or phosphonates.
Coordination Reactions: Metal complexes with potential catalytic or electronic properties.
Scientific Research Applications
2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers or electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine involves its ability to interact with various molecular targets. The phosphorus atom can form bonds with transition metals, facilitating catalytic reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially disrupting cellular processes or inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
Comparison: 2-Chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine is unique due to the presence of the chloro group and the specific arrangement of the dimethylphenyl groups. This structure imparts distinct reactivity and coordination properties compared to similar compounds. For example, the chloro group allows for substitution reactions that are not possible with other diazaphospholidines. Additionally, the specific steric and electronic effects of the dimethylphenyl groups influence the compound’s behavior in coordination chemistry and catalysis.
Properties
CAS No. |
674783-84-7 |
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Molecular Formula |
C18H22ClN2P |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C18H22ClN2P/c1-13-7-5-8-14(2)17(13)20-11-12-21(22(20)19)18-15(3)9-6-10-16(18)4/h5-10H,11-12H2,1-4H3 |
InChI Key |
UTOAHPYPEKGZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(P2Cl)C3=C(C=CC=C3C)C |
Origin of Product |
United States |
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